molecular formula C9H8BrN3 B13702593 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole

4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole

Cat. No.: B13702593
M. Wt: 238.08 g/mol
InChI Key: QEFUOPLNLRTZTK-UHFFFAOYSA-N
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Description

4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole is a heterocyclic compound featuring a benzotriazole core substituted with a bromine atom at position 4 and a cyclopropyl group at position 4. The 1,2,3-triazole moiety is a five-membered aromatic ring containing three nitrogen atoms, which confers unique electronic and steric properties. This compound’s structural features—particularly the electron-withdrawing bromine and the strained cyclopropyl ring—make it a promising candidate for medicinal chemistry and materials science applications.

The bromine substituent enhances reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), enabling further functionalization . The cyclopropyl group, a non-planar, sp³-hybridized substituent, introduces steric hindrance and may improve metabolic stability by resisting enzymatic oxidation compared to linear alkyl chains .

Properties

Molecular Formula

C9H8BrN3

Molecular Weight

238.08 g/mol

IUPAC Name

4-bromo-6-cyclopropyl-2H-benzotriazole

InChI

InChI=1S/C9H8BrN3/c10-7-3-6(5-1-2-5)4-8-9(7)12-13-11-8/h3-5H,1-2H2,(H,11,12,13)

InChI Key

QEFUOPLNLRTZTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=NNN=C3C(=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-bromoaniline with cyclopropyl isocyanate, followed by cyclization with sodium azide in the presence of a copper catalyst . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sodium azide, copper catalysts, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Mechanism of Action

The mechanism of action of 4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with target proteins, affecting their function. This interaction can modulate various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents Biological Activity/Applications Synthesis Method
4-Bromo-6-cyclopropyl-1H-benzo[d][1,2,3]triazole Benzotriazole Br (C4), cyclopropyl (C6) Potential anticancer, antimicrobial* Likely CuAAC or SNAr**
Rufinamide Triazole + benzylamine Fluorophenyl Anticonvulsant (approved drug) CuAAC
8-Bromo-1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-α][1,4]benzodiazepine Triazolobenzodiazepine Br (C8), methyl, phenyl Psychotropic (under investigation) Multi-step alkylation
Carboxyamidotriazole (CAI) Triazole + aryl carboxylate Carboxamide Antiangiogenic (clinical trials) CuAAC

Inferred from triazole’s general bioactivity ; *SNAr = Nucleophilic aromatic substitution.

Electronic and Steric Effects

  • Bromine vs. Fluorine : The bromine in the target compound offers greater polarizability and reactivity in cross-coupling compared to fluorine in Rufinamide, enabling diverse derivatization .
  • Cyclopropyl vs.

Pharmacokinetic Properties

  • Solubility : The bromine atom may reduce aqueous solubility compared to CAI’s carboxylate but improve binding affinity via halogen bonding .

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